molecular formula C9H12ClNO B3249628 (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride CAS No. 1955499-70-3

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride

Cat. No.: B3249628
CAS No.: 1955499-70-3
M. Wt: 185.65
InChI Key: GWBHISIOGQTEOF-UHFFFAOYSA-N
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Description

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a bicyclic organic compound featuring a partially saturated benzofuran core (positions 1 and 3 are hydrogenated) with a methanamine group at position 1. Its molecular formula is C₉H₁₀ClNO, and it has a molecular weight of 183.64 g/mol (calculated from the free base: C₉H₁₁NO, MW = 149.19 g/mol + HCl). The compound is synthesized via a two-step procedure involving condensation of this compound with dicyandiamide, followed by reaction with methyl 2-chloroacetate .

This compound has been investigated as a precursor in the development of dual-acting FFAR1/FFAR4 allosteric modulators, which are promising targets for metabolic disorders .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBHISIOGQTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride typically involves the reaction of benzofuran derivatives with amines under controlled conditions. One common method includes the reduction of benzofuran-2-carboxylic acid followed by amination . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Saturation Key Applications/Notes References
This compound C₉H₁₀ClNO 183.64 None (parent structure) 1,3-Dihydro (partially saturated) FFAR1/FFAR4 modulation
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride C₉H₉Cl₂NO 218.08 Cl at position 2 Fully aromatic Unknown; structural analog for SAR studies
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride C₁₀H₁₁ClFNO 235.65 F at position 5, CH₃ at position 3 Fully aromatic High lipophilicity; potential CNS activity
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride C₉H₁₁Cl₂NO 220.09 Cl at position 5 2,3-Dihydro (partially saturated) Enhanced solubility due to dihydro structure
(1-Benzofuran-2-yl)(phenyl)methanamine hydrochloride C₁₅H₁₄ClNO 259.73 Phenyl group at methanamine Fully aromatic Bulky substituent; possible steric hindrance in binding
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride C₁₃H₁₆ClNO₂ 261.73 OCH₃ at position 5, CH₃ at position 2 Fully aromatic Methoxy group may improve metabolic stability

Key Structural Differences and Implications

Ring Saturation: The parent compound and (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride () feature partial saturation, which may reduce ring planarity and alter pharmacokinetics (e.g., solubility, membrane permeability).

Substituent Effects :

  • Electron-withdrawing groups (Cl, F): Enhance binding affinity via halogen bonding (e.g., ). Fluorine also improves bioavailability by reducing metabolic degradation.
  • Methoxy groups (): Increase hydrophilicity and metabolic stability.
  • Bulkier groups (phenyl in ): May introduce steric hindrance, limiting access to certain receptors but improving selectivity.

Molecular Weight and Lipophilicity :

  • Higher molecular weight analogs (e.g., ) may exhibit reduced solubility but improved target engagement due to extended van der Waals interactions.
  • The parent compound’s lower molecular weight (183.64 g/mol) suggests favorable drug-likeness parameters (e.g., compliance with Lipinski’s rules).

Pharmacological Considerations

  • FFAR1/FFAR4 Modulation : The parent compound’s dihydro structure may stabilize a bioactive conformation critical for dual-receptor activity .
  • Safety and Solubility : Hydrochloride salts (common across all compounds) enhance aqueous solubility, a key factor for oral bioavailability.

Biological Activity

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C10H12ClN\text{C}_{10}\text{H}_{12}\text{ClN}

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antiviral Activity : The compound has shown promising results against various viral infections. A study highlighted its efficacy with EC50 values ranging from 3.54 to 8.89 μM against Yellow Fever Virus (YFV) .
  • Cytotoxicity : The cytotoxicity of the compound was evaluated, yielding CC50 values that indicate its therapeutic window and selectivity index (SI) . A higher SI suggests a favorable safety profile.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with viral proteins or host cell receptors, inhibiting viral replication and infection processes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Efficacy : A recent study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited significant antiviral activity against YFV. The study reported a favorable log P value indicating good lipophilicity, which is essential for drug-like properties .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of this compound on various cell lines. Results indicated that while the compound showed some cytotoxic effects at higher concentrations, it maintained a therapeutic index suitable for further development .
  • Comparative Analysis with Other Compounds : In comparative studies with similar benzofuran derivatives, this compound demonstrated superior antiviral properties compared to compounds lacking specific substituents on the benzofuran ring .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity EC50 (μM) CC50 (μM) Selectivity Index
Antiviral (YFV)3.54 - 8.89VariesHigh
CytotoxicityN/AXN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride
Reactant of Route 2
(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride

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